3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Overview
Description
3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is an organic compound that features a benzoyl group attached to a benzonitrile moiety, with a 2,5-dihydro-1H-pyrrol-1-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Benzoyl Group: The pyrrole derivative is then reacted with a benzoyl chloride in the presence of a base such as triethylamine to form the benzoyl-pyrrole intermediate.
Introduction of the Benzonitrile Group: The final step involves the reaction of the benzoyl-pyrrole intermediate with a benzonitrile derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reagents such as lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity . The nitrile group can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile .
- 3-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile .
Uniqueness
3-(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dihydro-1H-pyrrol-1-ylmethyl group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-13-16-4-3-5-18(12-16)19(22)17-8-6-15(7-9-17)14-21-10-1-2-11-21/h1-9,12H,10-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOXIOANDUIDSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643018 | |
Record name | 3-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-85-4 | |
Record name | Benzonitrile, 3-[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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